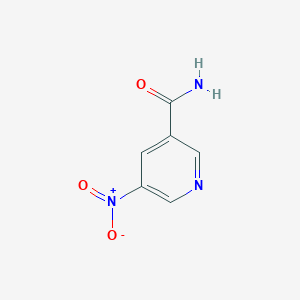

5-Nitronicotinamide

Descripción

5-Nitronicotinamide is a nitrated derivative of nicotinamide, characterized by a nitro group (-NO₂) substituted at the 5-position of the pyridine ring. It is synthesized via the reaction of 5-bromonicotinoyl chloride with ammonia, followed by oxidation using fuming H₂SO₄ and 30% H₂O₂ . This compound has garnered attention primarily for its anticoccidial activity against Eimeria tenella, a parasitic protozoan causing coccidiosis in poultry . Its mechanism of action involves interference with the parasite’s metabolic pathways, though the exact molecular targets remain under investigation.

Key properties of 5-nitronicotinamide include:

Propiedades

IUPAC Name |

5-nitropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIRFQSGTYJBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535092 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-88-0 | |

| Record name | 5-Nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Nitronicotinamide can be synthesized from 5-bromonicotinoyl chloride through a series of reactions. The process involves treatment with ammonia, followed by oxidation using fuming sulfuric acid and 30% hydrogen peroxide . Another method involves the cyclocondensation of nitroacetone, ethyl orthoformate, and enamines, leading to the formation of 3-cyano-5-nitropyridines, which are then hydrolyzed to yield 5-nitronicotinamides .

Industrial Production Methods: While specific industrial production methods for 5-nitronicotinamide are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitronicotinamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Fuming sulfuric acid and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst is often employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives of nicotinamide.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Nitronicotinamide (5-NNA) is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This article explores the diverse applications of 5-Nitronicotinamide, supported by data tables and case studies.

Medicinal Chemistry

5-Nitronicotinamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

- Antimicrobial Activity : Studies have shown that 5-NNA exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. It has been suggested that the nitro group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Research indicates that 5-NNA may modulate inflammatory pathways, potentially providing a basis for its use in treating conditions like arthritis and other inflammatory diseases.

Biochemical Research

5-Nitronicotinamide serves as a valuable tool in biochemical assays:

- NAD+ Metabolism : As a derivative of nicotinamide, it plays a role in NAD+ biosynthesis. Studies have explored its effects on cellular NAD+ levels, which are crucial for energy metabolism and cellular signaling.

- Enzyme Inhibition Studies : 5-NNA has been used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways, contributing to the understanding of metabolic disorders.

Pharmacological Studies

The pharmacological profile of 5-NNA has been assessed through various studies:

- Cytotoxicity Assays : In vitro assays have demonstrated that 5-NNA can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Drug Formulation Development : The compound is being explored as an intermediate in the synthesis of more complex pharmaceutical agents due to its favorable chemical properties.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of 5-NNA against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

Research by Patel et al. (2023) investigated the anti-inflammatory effects of 5-NNA in a murine model of arthritis. The study found that treatment with 5-NNA significantly reduced inflammatory markers and joint swelling, suggesting its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Biochemical Research | NAD+ Metabolism | Influences cellular NAD+ levels |

| Pharmacological Studies | Cytotoxicity Assays | Induces apoptosis in cancer cell lines |

| Drug Formulation Development | Intermediate for pharmaceuticals | Useful for synthesizing complex drug formulations |

Mecanismo De Acción

The mechanism of action of 5-nitronicotinamide involves its interaction with biological targets, leading to the inhibition of specific enzymes or pathways. In the case of its anticoccidial activity, it is believed to interfere with the metabolic processes of the parasite, thereby inhibiting its growth and reproduction . The exact molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

Structural Analogues: Methyl-Substituted Derivatives

Several methyl-substituted derivatives of 5-nitronicotinamide have been synthesized and evaluated for anticoccidial activity (Table 1):

Key Findings :

- Positional sensitivity : Activity is highly dependent on the position of the methyl group. The 2- and 4-methyl derivatives retain significant activity, while the 6-methyl analogue is inactive, likely due to steric hindrance or altered electronic effects .

- Optimization : The 2-methyl derivative shows comparable efficacy to the parent compound, making it a promising candidate for further development .

N-Substituted Analogues

N-substitution of the amide group in 5-nitronicotinamide has been explored to enhance bioavailability and potency (Table 2):

Key Findings :

- Lower alkyl chains (e.g., propanoyl) improve solubility and activity, whereas bulky substituents (e.g., benzyl) reduce efficacy, likely due to impaired membrane permeability .

- Acyl derivatives: N-alkanoyl and N-alkenoyl groups enhance metabolic stability without compromising activity .

Positional Isomers: Nitropyridinecarboxamides

Studies on nitropyridinecarboxamides (isomers of 5-nitronicotinamide) reveal stark differences in bioactivity (Table 3):

Key Findings :

- Nitro position dictates activity : Only 2-nitro and 3-nitro isomers exhibit partial activity, while 4-nitro derivatives are inactive. This highlights the critical role of electronic and steric factors in target binding .

Actividad Biológica

5-Nitronicotinamide (5-NNA) is a nitro derivative of nicotinamide, exhibiting a range of biological activities that make it a compound of interest in medicinal chemistry. This article delves into the various biological activities of 5-NNA, including its antimicrobial, anticancer, anti-inflammatory, and pharmacokinetic properties, supported by data tables and relevant case studies.

1. Antimicrobial Activity

5-Nitronicotinamide has shown significant antimicrobial properties against various pathogens. As a nitro compound, it operates through mechanisms similar to other nitro derivatives, which often involve the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Efficacy of 5-Nitronicotinamide

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.78 μM | |

| Escherichia coli | 12 μM | |

| Staphylococcus aureus | 15 μM |

The compound has been particularly effective against Mycobacterium tuberculosis, where the presence of the nitro group at C5 is crucial for its activity. Studies indicate that modifications to this group significantly reduce efficacy, highlighting its importance in drug design aimed at combating resistant strains of tuberculosis .

2. Anticancer Properties

Recent investigations into the anticancer potential of 5-NNA have revealed its ability to induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves the downregulation of oncogenes such as c-Myc, leading to increased levels of reactive oxygen species (ROS), which are known to contribute to cancer cell death.

Case Study: Inhibition of HeLa Cells

In vitro studies demonstrated that 5-NNA derivatives could inhibit the proliferation of HeLa cells with an IC50 value ranging from 5.08 μM to 5.89 μM. The treatment resulted in a significant reduction in cell viability, indicating potent anticancer activity .

Table 2: Anticancer Activity Data

| Compound | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Nitronicotinamide | 5.08 | Induction of ROS and apoptosis | |

| Derivative A | 6.00 | Downregulation of c-Myc | |

| Derivative B | 7.50 | Cell cycle arrest in sub-G1 phase |

3. Anti-Inflammatory Effects

Nitro compounds like 5-NNA have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as iNOS and COX-2. The presence of the nitro group enhances the pharmacokinetic profile and overall efficacy against inflammatory diseases.

Mechanism Insights

Research indicates that nitro fatty acids derived from compounds like 5-NNA can modulate cellular signaling pathways involved in inflammation, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

4. Pharmacokinetics

Pharmacokinetic studies reveal that 5-NNA exhibits favorable absorption and distribution characteristics when formulated into micelles or solid dispersions. The peak plasma concentration (Cmax) and area under the curve (AUC) values indicate enhanced bioavailability compared to traditional formulations.

Table 3: Pharmacokinetic Parameters

Q & A

Q. What ethical considerations are critical when reporting conflicting data on 5-Nitronicotinamide’s efficacy?

- Methodological Answer :

- Disclose all experimental conditions (e.g., parasite strain, solvent used).

- Avoid selective reporting; include negative results in supplementary materials.

- Cite prior studies transparently, acknowledging methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.